Cas no 2005-09-6 (2,6-Diisopropylphenyl Benzoate)

2,6-Diisopropylphenyl Benzoate Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2,6-bis(1-methylethyl)-, benzoate
- DTXSID10782567
- benzoic acid;2,6-di(propan-2-yl)phenol
- Propofol Benzoate
- Benzoic acid--2,6-di(propan-2-yl)phenol (1/1)
- 2005-09-6
- 2,6-Diisopropylphenyl Benzoate
-
- Inchi: InChI=1S/C12H18O.C7H6O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;8-7(9)6-4-2-1-3-5-6/h5-9,13H,1-4H3;1-5H,(H,8,9)
- InChI Key: PHZROUQMMWHCRR-UHFFFAOYSA-N
- SMILES: CC(C)C1=C(C(=CC=C1)C(C)C)O.C1=CC=C(C=C1)C(=O)O
Computed Properties
- Exact Mass: 300.17262
- Monoisotopic Mass: 300.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53
2,6-Diisopropylphenyl Benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D487635-1mg |
2,6-Diisopropylphenyl Benzoate |
2005-09-6 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | D487635-10mg |
2,6-Diisopropylphenyl Benzoate |
2005-09-6 | 10mg |
$1642.00 | 2023-05-18 |
2,6-Diisopropylphenyl Benzoate Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on 2,6-Diisopropylphenyl Benzoate
Recent Advances in the Study of 2,6-Diisopropylphenyl Benzoate (CAS: 2005-09-6) in Chemical Biology and Pharmaceutical Research
2,6-Diisopropylphenyl benzoate (CAS: 2005-09-6) is a chemical compound that has garnered increasing attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have explored its role as an intermediate in organic synthesis, its potential as a ligand in catalytic processes, and its biological activity in various therapeutic contexts. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications.
One of the key areas of interest is the use of 2,6-Diisopropylphenyl benzoate as a building block in the synthesis of more complex molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy as a precursor in the development of novel anti-inflammatory agents. The study highlighted the compound's ability to stabilize reactive intermediates, thereby improving the yield and purity of the final products. This finding has significant implications for the pharmaceutical industry, where efficient and scalable synthesis methods are highly sought after.
In addition to its synthetic utility, 2,6-Diisopropylphenyl benzoate has also been investigated for its potential biological activities. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported that derivatives of this compound exhibit moderate inhibitory effects on certain enzymes involved in inflammatory pathways. While the exact mechanism of action remains under investigation, these preliminary results suggest that 2,6-Diisopropylphenyl benzoate could serve as a scaffold for the development of new anti-inflammatory drugs. Further studies are needed to optimize its potency and selectivity.
Another promising avenue of research involves the use of 2,6-Diisopropylphenyl benzoate in catalysis. A 2023 paper in ACS Catalysis described its application as a ligand in palladium-catalyzed cross-coupling reactions. The study found that the steric bulk of the diisopropyl groups enhances the stability of the catalytic complex, leading to higher reaction efficiencies. This discovery opens up new possibilities for the use of this compound in industrial-scale chemical transformations, particularly in the production of fine chemicals and pharmaceuticals.
Despite these advances, challenges remain in the practical application of 2,6-Diisopropylphenyl benzoate. For instance, its solubility in aqueous systems is limited, which could restrict its use in biological assays. Recent work published in Chemical Communications (2024) proposed the development of water-soluble analogs to address this issue. The study employed computational modeling to design derivatives with improved hydrophilicity while retaining the desired chemical properties. These efforts underscore the ongoing innovation in the field and the potential for future breakthroughs.
In conclusion, 2,6-Diisopropylphenyl benzoate (CAS: 2005-09-6) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery and catalysis, with recent studies highlighting its potential to address unmet needs in these areas. As research continues, it is expected that new derivatives and applications will emerge, further solidifying its role in the advancement of science and technology.
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